![molecular formula C17H12F3N3O2 B2400564 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide CAS No. 904825-24-7](/img/structure/B2400564.png)
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition
One of the research applications of compounds related to N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide is as histone deacetylase (HDAC) inhibitors. For example, MGCD0103, an orally active isotype-selective small molecule HDAC inhibitor, selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro. This compound blocks cancer cell proliferation and induces histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).
Antineoplastic Tyrosine Kinase Inhibition
Compounds related to the given chemical structure have also been studied for their role as antineoplastic tyrosine kinase inhibitors. Flumatinib, an antineoplastic tyrosine kinase inhibitor, is under Phase I clinical trials in China for treating chronic myelogenous leukemia (CML). The study aimed to identify the metabolites of flumatinib in CML patients, showing that the parent drug and its metabolites, resulting from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, are the main forms recovered in human plasma, urine, and feces (Gong et al., 2010).
Analgesic Property Enhancement
The methylation of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been considered to optimize the biological properties of these compounds. This modification is associated with an increase in the biological activity of para-substituted derivatives, suggesting potential applications in enhancing analgesic properties (Ukrainets et al., 2015).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, linked to pyrimidine structures, have been synthesized and shown remarkable anti-inflammatory and analgesic activities. These compounds, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide, were found to have cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory effects with indices of 99–90, demonstrating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antifungal Activity
The synthesis of novel pyrimidine derivatives containing an amide moiety has shown promising antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. Compounds like 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited high inhibition rates, demonstrating significant potential for agricultural applications (Wu et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10-14(16(25)23-9-3-2-4-13(23)21-10)22-15(24)11-5-7-12(8-6-11)17(18,19)20/h2-9H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLFMZXGMDHQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)
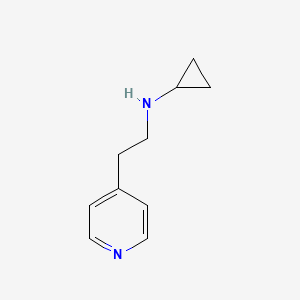
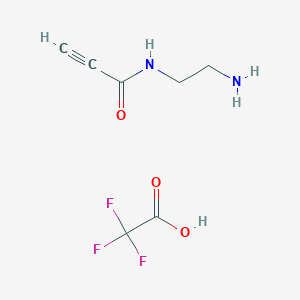
![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)
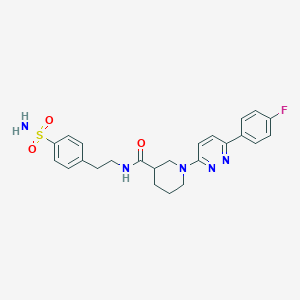
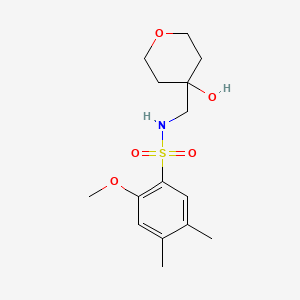
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole](/img/structure/B2400492.png)
![Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2400493.png)
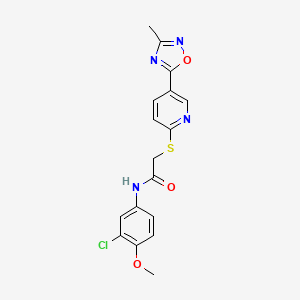
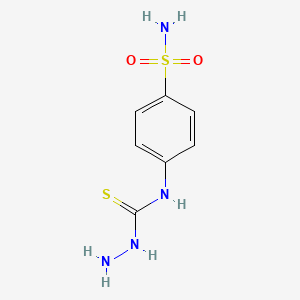
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)

![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2400503.png)